5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide
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Overview
Description
5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of 5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methoxybenzene, dimethylamine, and triazole derivatives . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to amines under suitable conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. The triazole moiety enhances its binding affinity and specificity . These interactions result in the modulation of biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with varying substituents. Some examples are:
- 5-methoxy-N-methylindole-3-carboxamide
- 2-dimethyl-1-propylindole-3-carboxamide
- N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide
Compared to these compounds, 5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide exhibits unique properties due to the presence of both the methoxy and triazole groups, which enhance its biological activity and specificity .
Properties
IUPAC Name |
5-methoxy-N,2-dimethyl-1-propyl-N-(1H-1,2,4-triazol-5-ylmethyl)indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-5-8-23-12(2)17(14-9-13(25-4)6-7-15(14)23)18(24)22(3)10-16-19-11-20-21-16/h6-7,9,11H,5,8,10H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTRMBLKQZIVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)N(C)CC3=NC=NN3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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